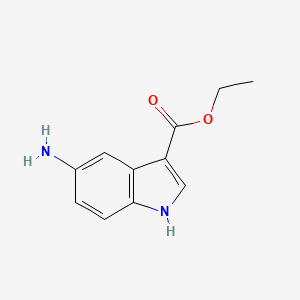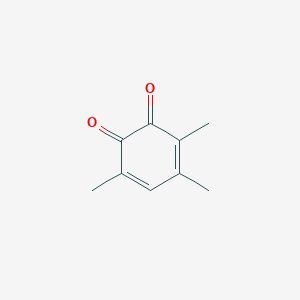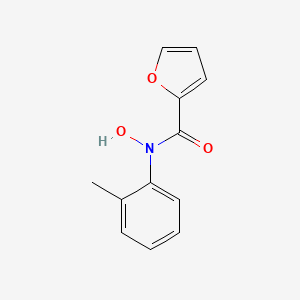
Methyl 4-methyl-3-nitrobenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-methyl-3-nitrobenzene-1-sulfonate is an organic compound with the molecular formula C8H9NO5S It is a derivative of benzene, featuring a methyl group, a nitro group, and a sulfonate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-3-nitrobenzene-1-sulfonate typically involves the nitration of toluene followed by sulfonation and esterification. The process can be summarized as follows:
Nitration: Toluene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-methyl-3-nitrotoluene.
Sulfonation: The nitrotoluene is then sulfonated using fuming sulfuric acid to introduce the sulfonic acid group, forming 4-methyl-3-nitrobenzenesulfonic acid.
Esterification: Finally, the sulfonic acid is esterified with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and sulfonation, and the application of efficient catalysts to enhance the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-methyl-3-nitrobenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted by nucleophiles such as amines, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Ammonia or primary amines in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Substitution: Amino derivatives of the original compound.
Reduction: 4-methyl-3-aminobenzene-1-sulfonate.
Oxidation: 4-carboxy-3-nitrobenzene-1-sulfonate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-methyl-3-nitrobenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and other derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Methyl 4-methyl-3-nitrobenzene-1-sulfonate involves its interaction with nucleophiles and electrophiles. The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. The sulfonate ester group can undergo hydrolysis under acidic or basic conditions, releasing the corresponding sulfonic acid .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-nitrobenzenesulfonate: Similar structure but lacks the methyl group.
Methyl 3-nitrobenzenesulfonate: Similar structure but the nitro group is in a different position.
Methyl 4-methylbenzenesulfonate: Similar structure but lacks the nitro group
Uniqueness
Methyl 4-methyl-3-nitrobenzene-1-sulfonate is unique due to the presence of both a nitro group and a methyl group on the benzene ring, which influences its reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical reactions and makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
21447-62-1 |
|---|---|
Molekularformel |
C8H9NO5S |
Molekulargewicht |
231.23 g/mol |
IUPAC-Name |
methyl 4-methyl-3-nitrobenzenesulfonate |
InChI |
InChI=1S/C8H9NO5S/c1-6-3-4-7(15(12,13)14-2)5-8(6)9(10)11/h3-5H,1-2H3 |
InChI-Schlüssel |
QZTFHOBLDNTRAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Butenedioic acid, 2-[(2-nitrophenyl)amino]-, dimethyl ester](/img/structure/B14718069.png)



![4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl butanoate](/img/structure/B14718087.png)
![4-Bromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14718090.png)


![1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine](/img/structure/B14718123.png)




![[2-(Ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol](/img/structure/B14718148.png)
